![molecular formula C10H10N4O2 B2515486 2-[1-(furan-3-carbonyl)azétidin-3-yl]-2H-1,2,3-triazole CAS No. 2180010-59-5](/img/structure/B2515486.png)
2-[1-(furan-3-carbonyl)azétidin-3-yl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that combines three distinct chemical moieties: a furan ring, an azetidine ring, and a triazole ring
Applications De Recherche Scientifique
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of action
Compounds with similar structures, such as azetidines and triazoles, are known to interact with various enzymes and receptors in the body .
Mode of action
Azetidines and triazoles often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azetidines and triazoles are often involved in pathways related to cell signaling, inflammation, and metabolism .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
Similar compounds often have effects such as reducing inflammation, inhibiting cell growth, or modulating immune responses .
Action environment
The efficacy and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan and azetidine moieties . The reaction conditions often involve the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
- 2-[1-(furan-3-carbonyl)azetidin-2-yl]-2H-1,2,3-triazole
- 2-[1-(furan-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Uniqueness
2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the specific positioning of the furan, azetidine, and triazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development .
Propriétés
IUPAC Name |
furan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEYTEOLPLDFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
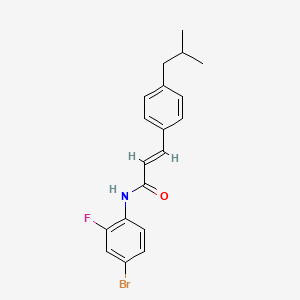
![N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2515404.png)
![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)
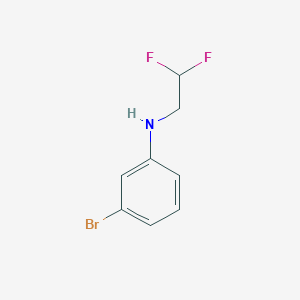
![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)
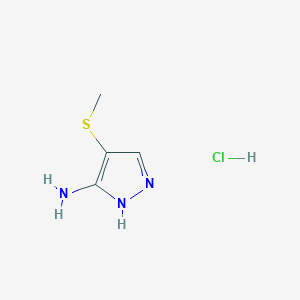
![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

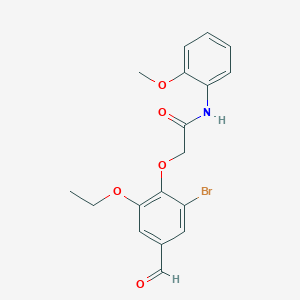
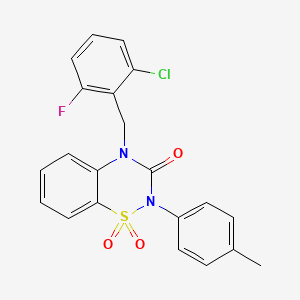
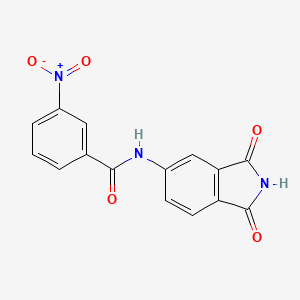
![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)
